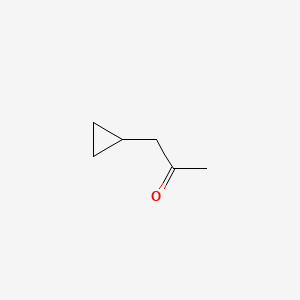

1-Cyclopropylpropan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNXHXGIKSAADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336883 | |

| Record name | 1-cyclopropylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-75-2 | |

| Record name | 1-Cyclopropyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclopropylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Cyclopropylpropan-2-one from Cyclopropylacetonitrile: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-cyclopropylpropan-2-one, a valuable ketone building block, from cyclopropylacetonitrile is a critical transformation in organic synthesis, particularly for constructing molecules of medicinal interest.[1] This guide provides an in-depth examination of the most robust and widely accepted method for this conversion: the nucleophilic addition of a methyl Grignard reagent followed by acidic hydrolysis. We will dissect the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and address the critical safety considerations inherent to the reagents involved. This document is structured to serve as a practical and authoritative resource, combining theoretical principles with actionable laboratory procedures to ensure a successful and safe synthesis.

Introduction: The Strategic Importance of Cyclopropyl Ketones

The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties—conformational rigidity and the ability to act as a "bent" pi-system—allow it to serve as a versatile bioisostere for various functional groups, often leading to improved metabolic stability, binding affinity, and cell permeability of drug candidates.[1] this compound, specifically, serves as a key intermediate for more complex molecular architectures, making its efficient and reliable synthesis a matter of significant importance.

The conversion of a nitrile, such as cyclopropylacetonitrile, to a ketone represents a powerful carbon-carbon bond-forming strategy. This guide focuses on the premier method for this transformation, leveraging the potent nucleophilicity of organometallic reagents.

Part 1: The Grignard-Based Synthesis - Mechanism and Rationale

The conversion of cyclopropylacetonitrile to this compound is most effectively achieved via a two-stage process involving a Grignard reagent.[2][3] The overall transformation is depicted below:

Overall Reaction Scheme: Cyclopropylacetonitrile + Methylmagnesium Bromide → (Intermediate Imine Salt) → this compound

Mechanistic Deep Dive

The success of this synthesis hinges on a precise sequence of mechanistic steps, each governed by fundamental principles of reactivity.

Step 1: Nucleophilic Addition of Grignard Reagent

The reaction is initiated by the nucleophilic attack of the methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) on the electrophilic carbon of the nitrile group.[4] The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom susceptible to attack by the carbanionic methyl group of the Grignard reagent.[3] This addition breaks one of the pi bonds, forming a C-C bond and resulting in a resonance-stabilized intermediate imine magnesium salt.[5]

A crucial feature of this step is that the resulting negatively charged imine salt is unreactive towards a second addition of the Grignard reagent.[2][6] This prevents the over-addition that can be problematic in reactions with other carbonyl compounds, ensuring the reaction stops cleanly at the ketone stage after hydrolysis.

Caption: Diagram 1: Grignard Addition to Nitrile

Step 2: Acid-Catalyzed Hydrolysis of the Imine Salt

The imine salt intermediate is stable until the introduction of an aqueous acid during the workup phase.[7] The hydrolysis mechanism proceeds through several distinct stages:

-

Protonation: The nitrogen of the imine salt is protonated by the acid (e.g., H₃O⁺) to form an iminium ion. This step activates the imine carbon for nucleophilic attack.[8]

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic iminium carbon, forming a protonated carbinolamine intermediate.[7]

-

Proton Transfer: A series of proton transfers occurs, ultimately making the nitrogen a better leaving group (ammonia, NH₃).[8]

-

Elimination: The lone pair on the oxygen atom assists in the elimination of ammonia, forming a protonated ketone (an oxonium ion).

-

Deprotonation: A weak base (like water or ammonia) removes the final proton from the oxygen, yielding the neutral this compound product.[7]

Caption: Diagram 2: Imine Hydrolysis Pathway

Rationale for Experimental Choices

-

Choice of Reagent: Grignard reagents are ideal due to their high nucleophilicity and commercial availability. Methyllithium is an alternative but is often more reactive and may offer fewer advantages for this specific transformation.[2]

-

Anhydrous Conditions: Grignard reagents are powerful bases that react violently with protic solvents, including water and alcohols.[9] The use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) is mandatory to prevent quenching the reagent and ensure the reaction proceeds.[10]

-

Acidic Workup: The imine intermediate is relatively stable and requires an acidic environment to facilitate hydrolysis to the desired ketone.[7][8] The workup not only drives the reaction to completion but also neutralizes any remaining Grignard reagent and dissolves the magnesium salts.

Part 2: Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclopropylacetonitrile | ≥98% | (e.g., Sigma-Aldrich) | Toxic; handle with care.[11] |

| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | (e.g., Sigma-Aldrich) | Water-sensitive, flammable.[10] |

| Diethyl Ether (Anhydrous) | ≥99.7% | (e.g., Fisher Scientific) | Highly flammable. |

| Hydrochloric Acid (HCl) | 3 M Aqueous Solution | Reagent Grade | Corrosive. |

| Saturated Sodium Bicarbonate | Aqueous Solution | Reagent Grade | |

| Brine (Saturated NaCl) | Aqueous Solution | Reagent Grade | |

| Anhydrous Magnesium Sulfate | Reagent Grade | Drying agent. |

Experimental Workflow

Caption: Diagram 3: Step-by-Step Experimental Workflow

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet adapter (connected to a bubbler), and a pressure-equalizing dropping funnel with a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.[12]

-

Reagent Charging: Under a positive pressure of nitrogen, charge the reaction flask with 40 mL (120 mmol) of 3.0 M methylmagnesium bromide in diethyl ether. Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 8.11 g (100 mmol) of cyclopropylacetonitrile in 50 mL of anhydrous diethyl ether and transfer this solution to the dropping funnel via cannula or syringe. Add the nitrile solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The formation of a thick, off-white precipitate is expected.

-

Workup and Quenching: Prepare a beaker containing approximately 100 g of crushed ice and 100 mL of 3 M aqueous HCl. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/acid mixture. Caution: This is an exothermic process and may cause vigorous bubbling.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine all organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the diethyl ether. Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear liquid.

Part 3: Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount when performing this synthesis.

Hazard and Risk Mitigation

| Reagent | Major Hazards | Mitigation Measures |

| Methylmagnesium Bromide | Flammable, Corrosive, Pyrophoric potential, Water-reactive.[10] | Handle under an inert atmosphere. Wear a flame-resistant lab coat, safety goggles, and appropriate gloves. Keep away from water and ignition sources.[12][13] |

| Diethyl Ether | Highly Flammable, Volatile, Peroxide-former. | Work in a well-ventilated fume hood. Ensure no open flames or spark sources are present. Use fresh, inhibitor-containing ether.[9] |

| Cyclopropylacetonitrile | Toxic if swallowed, in contact with skin, or inhaled.[11] | Use in a fume hood. Avoid all contact with skin and eyes. Wear nitrile gloves and safety goggles.[11] |

| Acidic Workup | Exothermic reaction, potential for splashing. | Perform quenching slowly and in an ice bath. Wear a face shield in addition to safety goggles. |

Part 4: Characterization and Data

-

Expected Yield: 70-85%

-

Physical Properties: Colorless liquid

-

Boiling Point: ~135-137 °C (at atmospheric pressure)

-

Spectroscopic Data:

-

¹H NMR: Resembles data for 3-methyl-2-butanone, with signals corresponding to the cyclopropyl protons (multiplets, ~0.1-1.0 ppm), a methylene group (~2.3 ppm), and a methyl ketone singlet (~2.1 ppm).[14]

-

¹³C NMR: A signal for the ketone carbonyl is expected around 208-212 ppm.[14]

-

IR Spectroscopy: A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹.[14]

-

Mass Spectrometry (MS): The molecular ion (M⁺) peak should appear at m/z = 98.14.[15]

-

Conclusion

The synthesis of this compound from cyclopropylacetonitrile via the Grignard reaction is a highly reliable and efficient method for accessing this important synthetic intermediate. The key to success lies in the careful control of reaction conditions, particularly the exclusion of atmospheric moisture, and a thorough understanding of the underlying chemical principles. By following the detailed mechanistic rationale and experimental protocol outlined in this guide, researchers can confidently and safely execute this valuable transformation.

References

- 20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]

- Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

- The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

- 22.8: Nitrile Chemistry. (2020). LibreTexts Chemistry. [Link]

- Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

- Nitriles to Ketones and Aldehydes. Chemistry Steps. [Link]

- Mechanism of Enamine Hydrolysis Organic Chemistry. (2017). YouTube. [Link]

- What are Grignard reagent preparation precautions during prepar

- Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with W

- Nitrile to Ketone Explained. Pearson. [Link]

- Grignard Reaction Safety Summary. American Chemical Society. [Link]

- Developing SOPs for Hazardous Chemical Manipulations. University of California, Santa Barbara. [Link]

- Standard Operating Procedure: Grignard Reagents. University of Georgia. [Link]

- What are the reaction mechanisms in the synthesis of ketamine and how does it work?. (2017). Quora. [Link]

- A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. (2021). Henry Rzepa's Blog. [Link]

- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022).

- Nitriles as Multipurpose Reagents for the Synthesis of Sultams and Sultones. (2023). ChemRxiv. [Link]

- New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

- In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermedi

- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- Process for the preparation of cyclopropylacetonitrile.

- Synthesis of cyclopropane containing n

- The Grignard reaction between 2-methylpropanenitrile and methylmagnesium bromide. Filo. [Link]

- Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]

- This compound. PubChem. [Link]

- In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates.

- Mechanism of Formation of Grignard Reagents. Massachusetts Institute of Technology. [Link]

- Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry. Proprep. [Link]

- The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

- 1-Cyclopropylpropan-1-one. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 3. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. acs.org [acs.org]

- 11. fishersci.com [fishersci.com]

- 12. dchas.org [dchas.org]

- 13. research.uga.edu [research.uga.edu]

- 14. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium .. [askfilo.com]

- 15. This compound | C6H10O | CID 537025 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopropylpropan-2-one: Chemical Properties and Reactivity

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-cyclopropylpropan-2-one (CAS No: 4160-75-2), a versatile ketone incorporating a strained cyclopropyl ring.[1] This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will delve into the unique structural characteristics, spectroscopic signature, and diverse reactivity profile of this compound, with a focus on the interplay between the carbonyl group and the adjacent cyclopropane moiety. Detailed experimental protocols for its synthesis and key transformations are provided, underpinned by mechanistic insights to guide rational experimental design.

Introduction: The Synthetic Potential of a Strained Ketone

The cyclopropyl group is a highly valuable motif in medicinal chemistry and materials science due to its unique conformational rigidity and electronic properties.[2] When juxtaposed with a ketone functionality, as in this compound, the resulting molecule becomes a rich platform for a variety of chemical transformations. The inherent ring strain of the cyclopropane ring can be harnessed to drive ring-opening reactions, while the carbonyl group and its α-protons allow for classic enolate chemistry. This guide will explore the fundamental chemical properties that govern the reactivity of this compound and provide practical insights into its application in synthesis.

Chemical and Physical Properties

This compound is a flammable liquid that warrants careful handling in a laboratory setting.[1] It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| CAS Number | 4160-75-2 | PubChem[1] |

| Boiling Point | 119 °C | LookChem[3] |

| Density | 0.939 g/cm³ | LookChem[3] |

| Refractive Index | 1.445 | LookChem[3] |

| Appearance | Colorless liquid | Inferred |

| Synonyms | 1-Cyclopropyl-2-propanone, Cyclopropylacetone | PubChem[1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is crucial for its unambiguous identification and for monitoring its reactions.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the cyclopropyl and acetyl moieties. The protons on the cyclopropane ring are shielded due to the ring's magnetic anisotropy, causing them to appear at unusually high field (upfield).

-

δ ~2.1 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group (CH₃) of the acetyl moiety.

-

δ ~2.3 ppm (d, 2H): These are the diastereotopic protons of the methylene group (CH₂) adjacent to the carbonyl and the cyclopropyl ring. They appear as a doublet due to coupling with the methine proton of the cyclopropyl ring.

-

δ ~0.8-1.2 ppm (m, 1H): This multiplet is attributed to the methine proton (CH) of the cyclopropyl ring.

-

δ ~0.1-0.5 ppm (m, 4H): These multiplets at a significant upfield shift are characteristic of the four methylene protons (CH₂) of the cyclopropane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure:

-

δ ~208 ppm: The carbonyl carbon (C=O) of the ketone.

-

δ ~50 ppm: The methylene carbon (CH₂) between the carbonyl and the cyclopropyl ring.

-

δ ~30 ppm: The methyl carbon (CH₃) of the acetyl group.

-

δ ~15 ppm: The methine carbon (CH) of the cyclopropyl ring.

-

δ ~5 ppm: The two equivalent methylene carbons (CH₂) of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group.

-

~2800–3000 cm⁻¹: C-H stretching vibrations of the alkyl and cyclopropyl groups.[4]

-

~1715 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration of the ketone.

-

~1450 cm⁻¹: CH₂ scissoring vibrations.[4]

-

~1020 cm⁻¹: C-C stretching vibrations of the cyclopropyl ring.

Mass Spectrometry

Electron ionization mass spectrometry of this compound will show a molecular ion peak and characteristic fragmentation patterns.

-

m/z = 98: The molecular ion (M⁺).

-

m/z = 83: Loss of a methyl group ([M-CH₃]⁺).

-

m/z = 55: A prominent peak corresponding to the cyclopropylmethyl cation ([C₄H₇]⁺).

-

m/z = 43: The base peak, corresponding to the acetyl cation ([CH₃CO]⁺).

Synthesis of this compound

This compound can be reliably synthesized via the Grignard reaction of cyclopropylacetonitrile with methylmagnesium bromide, followed by acidic workup.

Experimental Protocol: Synthesis via Grignard Reaction

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of cyclopropylacetonitrile in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the magnesium salts dissolve.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the presence of the carbonyl group and the strained cyclopropane ring.

Enolate Chemistry

The methylene protons alpha to the carbonyl group are acidic and can be removed by a strong base to form a nucleophilic enolate. Lithium diisopropylamide (LDA) is a suitable non-nucleophilic strong base for this purpose, allowing for the formation of the kinetic enolate.[5][6][7][8][9]

Caption: Enolate formation and reaction of this compound.

Experimental Protocol: Aldol Reaction

-

Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. After stirring for 30 minutes, slowly add a solution of this compound in anhydrous THF. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

-

Aldol Addition: To the enolate solution at -78 °C, add a solution of an aldehyde or ketone in anhydrous THF. Stir the reaction mixture for 2-3 hours at -78 °C.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. After solvent removal, the crude β-hydroxy ketone can be purified by column chromatography.

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to linear carbon chains.

Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen can be protonated, which facilitates the cleavage of a C-C bond in the cyclopropane ring. This process is driven by the release of ring strain.[10]

Caption: Mechanism of acid-catalyzed ring opening.

Cycloaddition and Coupling Reactions

Alkyl cyclopropyl ketones, while generally less reactive than their aryl counterparts, can participate in catalytic formal [3+2] cycloadditions and other coupling reactions.

SmI₂-Mediated Coupling: Samarium(II) iodide can be used to catalyze the intermolecular coupling of this compound with alkenes. The addition of metallic samarium (Sm(0)) can be crucial to prevent catalyst deactivation and engage these less reactive alkyl cyclopropyl ketones.[11]

Experimental Protocol: SmI₂-Mediated Coupling with an Alkene

-

Reaction Setup: In a glovebox, add SmI₂ (0.1 M in THF) to a flame-dried Schlenk tube. Add a solution of this compound and an excess of the desired alkene in anhydrous THF.

-

Reaction Execution: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 60 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium sodium tartrate. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Purify the product by column chromatography.

Nickel-Catalyzed Alkylation: Nickel catalysts can facilitate the cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides, leading to γ-alkylated ketones.[12] This reaction proceeds via a ring-opening mechanism.

Conclusion

This compound is a synthetically valuable building block that offers a rich and diverse reactivity profile. Its chemical behavior is a fascinating interplay of the electronic and steric effects of the carbonyl group and the inherent strain of the cyclopropane ring. By understanding the principles outlined in this guide, researchers can effectively harness the potential of this molecule to construct complex molecular architectures relevant to drug discovery and materials science.

References

- Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

- SmI₂ -Catalyzed Intermolecular Radical Coupling. ChemistryViews. [Link]

- This compound | C6H10O. PubChem. [Link]

- SmI2-mediated carbonyl-alkene couplings for the synthesis of small carbocyclic rings.

- Cas 4160-75-2,1-CYCLOPROPYL-PROPAN-2-ONE. LookChem. [Link]

- mass spectra - fragmentation p

- Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]

- Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Europe PMC. [Link]

- Using LDA to Form an Enol

- 19.

- 13.

- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5.

- 18: Reactions of Enol

- Mass Spectrometry - Fragmentation P

- The fe

- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

- Enolates Formation and Reactions: Aldol, Alkylation, and More.

- Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.

- The Aldol Reaction: Group I and II enolates.

- Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Advances. [Link]

Sources

- 1. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropane synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinic acid (CAS No. 158063-66-2), a pivotal building block in modern synthetic chemistry. This document elucidates the fundamental physical and chemical properties of this compound, explores its synthesis, and details its significant applications in the pharmaceutical and agrochemical industries. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Chemical Identity

4-(Trifluoromethyl)nicotinic acid, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 4-position.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, reactivity, lipophilicity, and metabolic stability, making it a highly desirable component in the design of bioactive molecules.[1][2]

It is important to note that while the topic of this guide is centered on the compound associated with significant research and development in the pharmaceutical and agrochemical sectors, there has been some confusion with CAS number 4160-75-2, which corresponds to 1-Cyclopropyl-propan-2-one. This guide will focus exclusively on 4-(Trifluoromethyl)nicotinic acid, which is correctly identified by CAS Number 158063-66-2 .

The unique arrangement of functional groups in 4-(Trifluoromethyl)nicotinic acid makes it a versatile intermediate for a range of chemical transformations. The carboxylic acid moiety can readily undergo esterification and amidation, while the pyridine ring can be subject to various substitution reactions.[3]

Chemical Structure

Caption: Chemical structure of 4-(Trifluoromethyl)nicotinic acid.

Physicochemical Properties

The physical and chemical properties of 4-(Trifluoromethyl)nicotinic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| CAS Number | 158063-66-2 | [1][4][5] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][5] |

| Molecular Weight | 191.11 g/mol | [1][5] |

| Appearance | White to light yellow or orange solid (crystals or powder) | [1] |

| Melting Point | 146-148 °C | [4][6] |

| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [1][4] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1][4] |

| Solubility | Sparingly soluble in water. Soluble in Dimethylformamide (DMF) (50 mg/ml), Ethanol (25 mg/ml), and Phosphate-buffered saline (PBS) (pH 7.2, 2 mg/ml). Slightly soluble in Dimethyl sulfoxide (DMSO) and Methanol. | [1][4][5] |

| pKa (Predicted) | 2.50 ± 0.36 | [1] |

Synthesis and Manufacturing

Several synthetic routes for 4-(Trifluoromethyl)nicotinic acid have been developed, with the choice of method often depending on the desired scale of production and the availability of starting materials.[2] A common and efficient laboratory-scale synthesis involves the hydrolysis of 4-trifluoromethyl-3-cyanopyridine.

Experimental Protocol: Synthesis from 4-Trifluoromethyl-3-cyanopyridine

This protocol details the hydrolysis of 4-trifluoromethyl-3-cyanopyridine to yield 4-(Trifluoromethyl)nicotinic acid.

Materials:

-

4-Trifluoromethyl-3-cyanopyridine

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

A suitable reaction vessel (e.g., a three-necked flask) equipped with a stirrer and a condenser

Procedure:

-

In a suitable reaction vessel, dissolve a specific amount of sodium hydroxide in water to create a sodium hydroxide solution.[7][8]

-

Add 4-trifluoromethyl-3-cyanopyridine to the sodium hydroxide solution.[7]

-

Heat the mixture to a temperature of 60-100°C.[9] The solid will dissolve, resulting in a light yellow, clear solution.[1][7]

-

Maintain the reaction at this temperature for approximately 4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[1][2]

-

Once the reaction is complete, cool the mixture to 30°C.[1][2]

-

Carefully adjust the pH of the solution to 3 with concentrated hydrochloric acid to precipitate the product.[1]

-

Cool the mixture further, then filter the precipitate.[1][7]

-

Wash the collected solid with a small amount of water and dry to obtain the final product, 4-(Trifluoromethyl)nicotinic acid.[1][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]

- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 9. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 1-Cyclopropyl-2-propanone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the precise structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-cyclopropyl-2-propanone (also known as cyclopropyl methyl ketone or acetylcyclopropane). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy. We will explore the causal factors behind the observed chemical shifts, spin-spin coupling patterns, and signal integrations, providing a robust framework for understanding the unique spectral features imparted by the cyclopropyl and acetyl moieties. This guide is structured to be a self-validating resource, integrating established theoretical concepts with practical, field-proven insights to ensure both scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Role of NMR in Structural Characterization

In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool in research and development, from academic laboratories to the pharmaceutical industry. The principles of NMR are grounded in the quantum mechanical property of nuclear spin. Atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave as tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, a phenomenon known as nuclear magnetic resonance.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, which is influenced by the surrounding atoms and functional groups. This variation in resonance frequency, known as the chemical shift (δ) , provides profound insights into the structure of a molecule. Furthermore, the interactions between the spins of neighboring nuclei lead to the splitting of NMR signals into characteristic patterns, a phenomenon called spin-spin coupling . The magnitude of this splitting is quantified by the coupling constant (J) , which provides information about the connectivity and stereochemistry of the molecule. Finally, the area under an NMR signal, or its integration , is directly proportional to the number of nuclei giving rise to that signal.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of 1-cyclopropyl-2-propanone, demonstrating how a thorough analysis of chemical shifts, coupling constants, and integration values allows for a complete and confident assignment of its molecular structure.

Molecular Structure of 1-Cyclopropyl-2-propanone

Before delving into the spectral analysis, it is crucial to understand the structure of 1-cyclopropyl-2-propanone. The molecule consists of a cyclopropyl ring attached to an acetone moiety. The numbering convention used in this guide is as follows:

Caption: Molecular structure of 1-cyclopropyl-2-propanone with atom numbering.

The key structural features that will influence the NMR spectra are:

-

The Acetyl Group (CH₃-C=O): This group contains a methyl group (C4-H₃) and a carbonyl carbon (C3). The electronegative oxygen atom of the carbonyl group will significantly deshield the adjacent protons and carbons.

-

The Cyclopropyl Ring: This strained three-membered ring has unique electronic properties. The carbon-carbon bonds have a higher p-character than in typical alkanes, leading to a degree of "pseudo-unsaturation." This results in an anisotropic magnetic field that strongly shields the cyclopropyl protons, causing them to appear at an unusually high field (low ppm) in the ¹H NMR spectrum.

-

The Methylene Bridge (CH₂): The C2 methylene protons are adjacent to the carbonyl group, which will influence their chemical shift.

-

The Methine Proton (CH): The C1 methine proton is also part of the cyclopropyl ring and is coupled to the adjacent methylene protons.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-cyclopropyl-2-propanone provides a wealth of information about the proton environments within the molecule. The expected signals are for the acetyl methyl protons, the methylene protons on the cyclopropyl ring, and the methine proton on the cyclopropyl ring.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hα (CH₃) | ~2.1 | Singlet | 3H | - |

| Hβ (CH₂) | ~0.8 - 1.2 | Multiplet | 2H | J(Hβ, Hγ), J(Hβ, Hβ') |

| Hγ (CH) | ~0.4 - 0.7 | Multiplet | 1H | J(Hγ, Hβ) |

Interpretation of the ¹H NMR Spectrum

-

Hα (Acetyl Methyl Protons): The three protons of the acetyl methyl group are chemically equivalent and are adjacent to a carbonyl group, which has no protons. Therefore, they appear as a sharp singlet in the spectrum. The electronegativity of the carbonyl oxygen deshields these protons, causing them to resonate at a characteristic downfield position of approximately 2.1 ppm . The integration of this signal corresponds to three protons .

-

Hβ and Hγ (Cyclopropyl Protons): The protons on the cyclopropyl ring exhibit a more complex pattern due to spin-spin coupling and the unique electronic environment of the ring.

-

Shielding Effect: The most striking feature of the cyclopropyl protons is their high-field chemical shift. The ring current effect of the cyclopropane ring creates a shielding cone above and below the plane of the ring, causing the protons to experience a weaker effective magnetic field.[1] This results in their resonance at unusually low ppm values, typically between 0.4 and 1.2 ppm .

-

Multiplicity: The two methylene protons (Hβ) and the methine proton (Hγ) are all coupled to each other.

-

The Hβ protons are diastereotopic and will appear as a complex multiplet due to both geminal coupling (coupling to each other) and vicinal coupling (coupling to the Hγ proton).

-

The Hγ proton is coupled to the two Hβ protons and will also appear as a multiplet .

-

-

Integration: The integration of the signals corresponding to the Hβ protons will be 2H , and the integration for the Hγ proton will be 1H .

-

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in 1-cyclopropyl-2-propanone. A proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~208 |

| CH₃ (Acetyl) | ~30 |

| CH (Cyclopropyl) | ~18 |

| CH₂ (Cyclopropyl) | ~10 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom. It will therefore appear at a very low field, typically around 208 ppm .[2][3]

-

Acetyl Methyl Carbon (CH₃): The carbon of the acetyl methyl group is relatively shielded compared to the carbonyl carbon and will appear in the aliphatic region of the spectrum, at approximately 30 ppm .

-

Cyclopropyl Carbons (CH and CH₂): Similar to the protons, the carbons of the cyclopropyl ring are also significantly shielded.

-

The methine carbon (CH) is expected to resonate at a slightly lower field than the methylene carbon, around 18 ppm .

-

The methylene carbon (CH₂) of the cyclopropyl ring is the most shielded carbon and will appear at the highest field, around 10 ppm .

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data processing.

5.1. Sample Preparation

-

Sample Purity: Ensure the sample of 1-cyclopropyl-2-propanone is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common solvent for non-polar to moderately polar organic compounds. The deuterium signal is used by the NMR spectrometer for field-frequency locking.

-

Concentration: Prepare a solution of approximately 5-10 mg of 1-cyclopropyl-2-propanone in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For very high-resolution experiments, particularly for quantitative analysis, degassing the sample by several freeze-pump-thaw cycles can remove dissolved paramagnetic oxygen, which can cause line broadening.

5.2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer (e.g., a 400 MHz instrument).

Caption: Experimental workflow for NMR data acquisition and processing.

5.3. Data Processing and Analysis

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

-

Analysis: The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to assign the structure of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of 1-cyclopropyl-2-propanone provide a clear and detailed picture of its molecular structure. The characteristic upfield shift of the cyclopropyl protons and carbons, the singlet nature of the acetyl methyl protons, and the downfield position of the carbonyl carbon are all key spectral features that allow for an unambiguous assignment. This guide has provided a comprehensive framework for understanding these features, from the underlying theoretical principles to the practical aspects of data acquisition and analysis. By following the detailed protocols and interpretative strategies outlined herein, researchers and scientists can confidently utilize NMR spectroscopy for the structural elucidation of this and other related compounds, ensuring the highest standards of scientific integrity and accuracy in their work.

References

- PubChem. (n.d.). Cyclopropyl methyl ketone. National Center for Biotechnology Information.

- Chemguide. (n.d.). Interpreting C-13 NMR spectra.

- Polo, E., & Gal, J. F. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Magnetochemistry, 4(3), 35.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

mass spectrometry fragmentation pattern of cyclopropylacetone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclopropylacetone

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) (also known as cyclopropyl methyl ketone). Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core fragmentation pathways, explains the underlying chemical principles, and presents the characteristic mass spectrum. By detailing the mechanistic steps, including the dominant α-cleavage and subsequent ion decompositions, this guide serves as an authoritative reference for the structural identification and characterization of molecules containing the cyclopropyl ketone moiety.

Introduction: The Cyclopropyl Ketone Moiety in Mass Spectrometry

Cyclopropylacetone (1-cyclopropylethanone) is a simple ketone featuring a strained three-membered cyclopropyl ring adjacent to a carbonyl group. This unique structural combination presents a compelling case study in mass spectrometry. The high ring strain of the cyclopropyl group (~27.5 kcal/mol) and the presence of the carbonyl functional group dictate a distinct and predictable fragmentation pattern under electron ionization (EI) conditions.[1]

Understanding this pattern is not merely an academic exercise; it is crucial for the unambiguous identification of this and related structures in complex matrices, from synthetic reaction monitoring to metabolomics. EI mass spectrometry, a robust and widely used technique, subjects molecules to high-energy electrons (typically 70 eV), inducing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of these charged fragments creates a chemical fingerprint. For cyclopropylacetone, this fingerprint is dominated by fragmentation pathways that act to relieve structural strain and form highly stable cationic species.

The Electron Ionization Mass Spectrum of Cyclopropylacetone

The 70 eV EI mass spectrum of cyclopropylacetone is characterized by a few dominant, structurally significant ions. The molecular ion (M+•) is observed, but the most abundant ion, or base peak, arises from a highly favorable cleavage event.

The initial step is the ionization of the molecule, where a high-energy electron ejects one of the lone-pair electrons from the carbonyl oxygen, forming a radical cation (M+•) with a mass-to-charge ratio corresponding to the molecular weight of the molecule.[2]

The key fragments observed in the spectrum are summarized in the table below.

| m/z | Proposed Ion Structure | Ion Name | Relative Intensity (%) |

| 84 | [C₅H₈O]+• | Molecular Ion | ~27%[3] |

| 69 | [C₄H₅O]+ | Cyclopropylacylium Ion | ~78%[3] |

| 43 | [C₂H₃O]+ | Acetyl Cation | 100% (Base Peak) [3] |

| 41 | [C₃H₅]+ | Cyclopropyl Cation | ~55%[3] |

Core Fragmentation Pathways and Mechanistic Analysis

The fragmentation of the cyclopropylacetone molecular ion is governed by established principles of physical organic chemistry, primarily the drive to form the most stable possible product ions.[5] The pathways are logical, predictable, and directly tied to the molecule's structure.

Primary Fragmentation: Competing α-Cleavages

The most significant fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[6][7][8][9] This homolytic cleavage is initiated by the radical on the oxygen atom and results in the formation of a highly resonance-stabilized acylium ion and a neutral radical.[10] For the asymmetric cyclopropylacetone, two competing α-cleavage pathways exist.

Pathway A: Loss of the Methyl Radical Cleavage of the bond between the carbonyl carbon and the methyl group leads to the expulsion of a neutral methyl radical (•CH₃, mass 15). This generates the cyclopropylacylium ion at m/z 69 . This is a significant peak in the spectrum, confirming this pathway is active.[3]

Pathway B: Loss of the Cyclopropyl Radical Alternatively, cleavage of the bond between the carbonyl carbon and the cyclopropyl group results in the loss of a neutral cyclopropyl radical (•C₃H₅, mass 41). This pathway forms the acetyl cation ([CH₃CO]+) at m/z 43 . This ion is exceptionally stable due to resonance, which delocalizes the positive charge between the carbon and oxygen atoms. This superior stability explains why m/z 43 is the base peak (the most abundant ion) in the spectrum.[3][10] The formation of a more stable acylium ion is the preferred fragmentation route.

Caption: Initial ionization and competing α-cleavage pathways for cyclopropylacetone.

Secondary Fragmentation: Decomposition of the m/z 69 Ion

The acylium ion formed in Pathway A (m/z 69) can undergo further fragmentation. Acylium ions are known to lose a neutral molecule of carbon monoxide (CO, mass 28), a very stable small molecule. The loss of CO from the cyclopropylacylium ion generates the cyclopropyl cation at m/z 41 ([C₃H₅]+). The presence of a strong peak at m/z 41 supports this secondary fragmentation step.[3]

Caption: Secondary fragmentation of the m/z 69 ion via loss of carbon monoxide.

The Absence of the McLafferty Rearrangement

A noteworthy aspect of this fragmentation pattern is the absence of a McLafferty rearrangement. This well-known process is common for ketones and aldehydes but requires the presence of a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[11][12][13] In cyclopropylacetone, the hydrogens on the cyclopropyl ring are in the beta (β) position. With no accessible γ-hydrogens, the six-membered transition state required for the rearrangement cannot form.[14] This absence is in itself a key piece of structural information, ruling out isomeric structures that do possess γ-hydrogens.

Experimental Protocol: Acquiring an EI Mass Spectrum

The following outlines a standard protocol for the analysis of a liquid sample like cyclopropylacetone using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural elucidation.

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms or equivalent).

-

Mass Spectrometer (MS) with an EI source and a quadrupole or time-of-flight mass analyzer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of cyclopropylacetone (~100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (or adjusted to avoid column overloading).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 2 minutes.

-

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the filament from being saturated by the solvent peak.

-

-

Data Acquisition: Inject the sample and begin the acquisition.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to cyclopropylacetone.

-

Extract the mass spectrum from the apex or average across the chromatographic peak.

-

Subtract the background spectrum taken just before or after the peak elutes to obtain a clean mass spectrum.

-

Analyze the resulting spectrum, identifying the molecular ion and key fragment ions as described in this guide.

-

Conclusion

The electron ionization mass spectrum of cyclopropylacetone is a textbook example of predictable fragmentation based on fundamental chemical principles. The fragmentation pattern is dominated by two competing α-cleavage pathways. The preferential loss of the cyclopropyl radical to form the highly stable acetyl cation at m/z 43 results in the spectrum's base peak. The alternative loss of a methyl radical produces a significant ion at m/z 69 , which further fragments to m/z 41 by losing carbon monoxide. The absence of a McLafferty rearrangement provides additional, conclusive structural evidence. Together, these fragmentation pathways create a distinct and reliable fingerprint for the identification of the cyclopropylacetone structure.

References

- How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (n.d.). Dummies.com.

- α-cleavage Definition. (n.d.). Fiveable.

- McLafferty rearrangement. (n.d.). In Wikipedia.

- Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE.

- McLafferty Rearrangement. (n.d.). Chemistry Steps.

- ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]

- Alpha (α) Cleavage. (n.d.). Chemistry Steps.

- Mechanisms of ion decomposition. (n.d.). University of Bristol.

- ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

- NIST. (n.d.). Cyclopropyl phenyl ketone. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). Cyclopropyl methyl ketone. In PubChem Compound Database.

- Wiley. (n.d.). Cyclopropylmethyl ketone. In SpectraBase.

- NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook.

- Santa Fe Community College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- NIST. (n.d.). Methyl 1-methylcyclopropyl ketone. In NIST Chemistry WebBook.

- University of Arizona. (n.d.). Fragmentation Mechanisms.

- Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Al-Huniti, M. H., et al. (1997). Electron Ionization-Induced Loss of a Methyl Radical from 1-Cyclopropyl-4-Substituted-1,2,3,6-Tetrahydropyridine Derivatives. Journal of the American Society for Mass Spectrometry, 8(7), 724-726.

- Olsen, R. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.

- Das, J. P., et al. (2024). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.

- Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Dantus, M., & Lozovoy, V. V. (2019). Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(11), 3049-3058.

- Sparkman, O. D., & Linder, M. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. fiveable.me [fiveable.me]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]

- 12. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 13. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

The Synthetic Versatility of 1-Cyclopropylpropan-2-one: A Technical Guide for Chemical Innovation

Abstract

The cyclopropyl moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique conformational and electronic properties.[1][2] When incorporated into a simple aliphatic ketone such as 1-cyclopropylpropan-2-one (also known as cyclopropylacetone), it bestows a rich and tunable reactivity profile. This technical guide offers an in-depth exploration of the known chemical transformations involving this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will delve into the causality behind experimental choices for key reaction classes, including ring-opening reactions, ketone functionalization, and advanced cross-coupling strategies. Each section is supported by detailed, field-proven protocols, mechanistic diagrams, and quantitative data to ensure scientific integrity and immediate applicability in a research setting.

Introduction: The Unique Character of an Alkyl Cyclopropyl Ketone

This compound is a C6H10O molecule that marries a strained three-membered carbocycle with a simple ketone.[3][4] Unlike its more reactive aryl-substituted or donor-acceptor (D-A) counterparts, the reactivity of this alkyl cyclopropyl ketone is more nuanced, offering a balance between stability and the potential for controlled activation.[1][5] The significant ring strain inherent in the cyclopropane ring (a result of C-C-C bond angles constrained to 60°) weakens the C-C bonds, making them susceptible to cleavage under specific chemical conditions.[6][7] This latent reactivity allows the cyclopropyl group to serve as a versatile three-carbon synthon, participating in a variety of valuable transformations.[1]

This guide will focus on the primary reaction pathways accessible from this compound, with an emphasis on understanding the mechanistic underpinnings that govern reaction outcomes.

Preservation of the Cyclopropyl Ring: Reactions at the Carbonyl

A primary consideration when working with this compound is the selective functionalization of the ketone group while preserving the integrity of the strained cyclopropane ring. Many standard ketone reactions can be performed successfully with careful selection of reagents and conditions.

Reduction of the Carbonyl to a Secondary Alcohol

The reduction of the ketone to 1-cyclopropylpropan-2-ol is a fundamental transformation. The key to success is avoiding harsh, acidic conditions or aggressive hydrogenation catalysts that can lead to ring cleavage.[7] Mild reducing agents are highly effective.

Protocol: Sodium Borohydride Reduction

This protocol describes the reliable reduction of a cyclopropyl ketone to its corresponding alcohol.[7]

Materials:

-

This compound (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol (or Ethanol)

-

Deionized Water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by slowly adding deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropylpropan-2-ol.

The Core Reactivity: Ring-Opening Transformations

The synthetic utility of this compound is most powerfully demonstrated in its ring-opening reactions. The release of ring strain provides a strong thermodynamic driving force for these transformations, which can be initiated through various mechanisms.[7]

Acid-Catalyzed Ring-Opening and Hydroarylation

While strong acids can indiscriminately cleave the cyclopropane ring, controlled acid catalysis can lead to productive C-C bond formation.[7][8] In the presence of a suitable nucleophile, such as an electron-rich arene, a formal hydroarylation can be achieved. This reaction proceeds via a homo-conjugate addition pathway.[9]

Mechanism: Brønsted Acid-Catalyzed Hydroarylation

The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring. The arene nucleophile then attacks one of the cyclopropyl carbons, leading to ring opening and the formation of a γ-arylated ketone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H10O | CID 537025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 1-Cyclopropylpropan-2-one: A Keystone Building Block in Modern Chemistry

Abstract

1-Cyclopropylpropan-2-one, also known as cyclopropyl methyl ketone, is a versatile organic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemistry. Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts desirable physicochemical and metabolic properties to larger molecules. This guide provides an in-depth review of the principal synthetic routes to this compound, offering detailed mechanistic insights and practical experimental protocols. Furthermore, we explore its critical applications as a foundational building block in the synthesis of high-value compounds, including prominent pharmaceuticals and agrochemicals. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group has emerged as a privileged structural element in modern drug design and the development of bioactive molecules.[1][2] Its incorporation into a molecular scaffold can profoundly influence a compound's pharmacological profile. The inherent strain of the three-membered ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[3] Moreover, the cyclopropyl group is known to improve metabolic stability by masking sites susceptible to oxidative metabolism and can modulate physicochemical properties such as lipophilicity and pKa.[3] this compound serves as a readily accessible and highly versatile precursor for introducing this valuable functionality.[4]

Synthesis of this compound: A Comparative Analysis

Several synthetic strategies have been developed for the preparation of this compound, with the choice of method often depending on factors such as starting material availability, scalability, and desired purity.

The Favorskii-Type Intramolecular Cyclization: A Classic and Robust Approach

One of the most established and widely employed methods for synthesizing this compound involves the base-mediated intramolecular cyclization of a γ-halo ketone, specifically 5-chloro-2-pentanone. This reaction is a variation of the Favorskii rearrangement.[4][5][6][7][8]

The reaction proceeds through a well-understood mechanism. In the presence of a strong base, such as sodium hydroxide, the α-proton to the carbonyl group is abstracted, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in the formation of a cyclopropanone intermediate. Subsequent nucleophilic attack by a hydroxide ion on the carbonyl carbon of the strained cyclopropanone, followed by ring-opening, leads to the formation of the more stable carbanion, which is then protonated to yield this compound.

This protocol details the synthesis of this compound starting from the readily available α-acetyl-γ-butyrolactone, which is first converted to 5-chloro-2-pentanone.[7]

Part A: Synthesis of 5-Chloro-2-pentanone

-

Reaction Setup: In a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice bath, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

-

Reaction: Heat the mixture. Carbon dioxide will evolve. Continue heating to distill the product as it forms.

-

Work-up: Collect approximately 900 mL of distillate. Add another 450 mL of water to the distilling flask and collect an additional 300 mL of distillate. Separate the organic layer from the distillate. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layer and the ether extracts.

-

Purification: Dry the combined organic phase over anhydrous calcium chloride. Remove the ether by distillation. The crude 5-chloro-2-pentanone (yield: 79-90%) can be further purified by vacuum distillation.

Part B: Synthesis of this compound

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.

-

Reaction: Add the crude 5-chloro-2-pentanone (approximately 3 moles) dropwise to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat at reflux for 1 hour.

-

Work-up: Arrange the condenser for distillation and distill the water-ketone mixture. Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 150 mL).

-

Purification: Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride. Remove the ether by distillation to obtain this compound. Further purification can be achieved by fractional distillation.

Alternative Synthetic Routes

While the intramolecular cyclization of 5-chloro-2-pentanone is a common method, other synthetic strategies have been developed. These include:

-

From 2-Methylfuran: This method involves a one-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol, which is then chlorinated to 5-chloro-2-pentanone and subsequently cyclized. This approach is considered environmentally friendly and utilizes a readily available starting material.

-

From α-Acetyl-γ-butyrolactone via Cleavage: A method involving the cleavage of α-acetyl-γ-butyrolactone in the presence of a metal halide and an inert solvent at high temperatures has been reported. This process can be adapted for continuous production.

| Synthesis Method | Starting Material | Key Steps | Reported Yield | Advantages | Disadvantages |

| Intramolecular Cyclization | α-Acetyl-γ-butyrolactone | Decarboxylation-chlorination, Cyclization | High | Well-established, scalable | Use of strong acid and base |

| From 2-Methylfuran | 2-Methylfuran | Hydrogenation-hydrolysis, Chlorination, Cyclization | Good | Green starting material, high atom economy | Requires hydrogenation catalyst |

| Cleavage of Lactone | α-Acetyl-γ-butyrolactone | High-temperature cleavage, Cyclization | High | Suitable for industrial production | High reaction temperatures |

Applications of this compound in Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[4][5][6]

Pharmaceutical Applications

The cyclopropylmethyl ketone moiety is a key structural feature in several marketed drugs.

-

Antiviral Agents: this compound is a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz , which is used in the treatment of HIV.[4] The synthesis involves the reaction of a lithiated cyclopropylacetylene with a trifluoroacetophenone derivative, where the cyclopropyl group is introduced via cyclopropylacetylene, which can be synthesized from this compound.

-

Antidepressants and Anti-inflammatory Drugs: The unique properties of the cyclopropyl group make it a desirable feature in the development of new central nervous system (CNS) active compounds and anti-inflammatory agents.[5][6]

Agrochemical Applications

This compound is also a key precursor in the synthesis of several important agrochemicals.

-

Fungicides: It is used in the production of fungicides such as Cyprodinil and Cyproconazole .[4][9] For instance, in the synthesis of cyproconazole, this compound undergoes a nucleophilic addition with a Grignard reagent derived from p-chlorobenzyl chloride.[9]

Physicochemical and Safety Data

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| CAS Number | 765-43-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 114-116 °C |

| Density | 0.891 g/mL at 25 °C |

| Flash Point | 21 °C |

Safety Information: this compound is a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a cool, well-ventilated area away from ignition sources.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, providing an efficient gateway to the valuable cyclopropyl moiety. The well-established synthetic routes, particularly the Favorskii-type intramolecular cyclization, allow for its large-scale and cost-effective production. Its application as a key building block in the synthesis of life-saving drugs like Efavirenz and essential agrochemicals such as Cyprodinil and Cyproconazole underscores its industrial and scientific importance. As the demand for novel bioactive molecules with improved pharmacological profiles continues to grow, the strategic use of this compound is poised to play an even more significant role in the future of drug discovery and chemical innovation.

References

- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.

- Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.

- Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors.

- Wikipedia. (n.d.). Favorskii rearrangement.

- Chemist Wizards. (n.d.). Favorskii Rearrangement.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis.

- Der Pharma Chemica. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process.

- PubMed. (2001). Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain.

- Google Patents. (n.d.). CN108947855B - Synthesis method of efavirenz key intermediate.

- Google Patents. (n.d.). US20120108809A1 - Process for preparation of efavirenz.

- Google Patents. (n.d.). CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone.

- Google Patents. (n.d.). CN1994996A - Process for preparing cyclopropyl methyl ketone.

- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. chemistwizards.com [chemistwizards.com]

- 8. purechemistry.org [purechemistry.org]

- 9. CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability of the Cyclopropyl Ring in 1-Cyclopropylpropan-2-one

Abstract

The cyclopropyl group, a recurring motif in medicinal chemistry and natural products, imparts unique conformational and electronic properties to parent molecules. Its inherent ring strain, a consequence of significant angle and torsional strain, governs its reactivity and thermodynamic stability. When conjugated with a carbonyl group, as in 1-cyclopropylpropan-2-one, a fascinating interplay of electronic effects emerges, influencing the overall stability of the molecule. This technical guide provides a comprehensive exploration of the thermodynamic landscape of this compound, delineating the foundational principles of cyclopropane ring strain, the stabilizing effects of conjugation, and the rigorous experimental and computational methodologies employed to quantify these energetic contributions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced factors that dictate the stability and reactivity of cyclopropyl ketones.

The Energetic Landscape of the Cyclopropyl Moiety

The thermodynamic stability of any molecule is intrinsically linked to its internal energy. In the case of cyclic compounds, this is significantly influenced by ring strain. The cyclopropane ring is a quintessential example of a highly strained system.

Deconstructing Ring Strain